![molecular formula C6H7NO2S B3038841 3-Aminothien-2-yl acetate CAS No. 914636-78-5](/img/structure/B3038841.png)
3-Aminothien-2-yl acetate
Overview
Description
Scientific Research Applications
Corrosion Inhibition
3-Aminothien-2-yl acetate derivatives have been explored for their corrosion inhibition properties. For instance, amino acid-based corrosion inhibitors, including variants of 3-aminothien-2-yl acetate, demonstrated high efficiency in protecting mild steel against corrosion. Their adsorption on metal surfaces aligns with the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Srivastava et al., 2017).
DNA Binding and Gene Delivery
Certain derivatives of 3-aminothien-2-yl acetate, like cationic polythiophenes, have been synthesized and studied for DNA binding and potential applications in gene delivery. These polymers exhibit the ability to form complexes with DNA, highlighting their potential as theranostic gene delivery vehicles (Carreon et al., 2014).
Luminescence and Electrochromic Properties
Compounds containing 3-aminothien-2-yl acetate units have been investigated for their luminescent and electrochromic properties. For example, rhodamine-azacrown derivatives featuring 3-aminothien-2-yl acetate showed specific luminescent responses to certain metal ions, which could be valuable in sensing applications (Fang et al., 2014).
Synthesis of Heterocyclic Compounds
3-Aminothien-2-yl acetate and its derivatives have been utilized in the synthesis of various heterocyclic compounds. These compounds often exhibit biological activity and potential pharmacological applications, such as inhibitors and antimicrobials. The synthesis methods involve complex reactions like ring-opening, coupling, and cyclization (Asadi et al., 2021).
Biochemical Parameter Analysis
Derivatives of 3-aminothien-2-yl acetate have been used in studies analyzing biochemical parameters in treatment scenarios. These studies focus on understanding the interactions of such compounds with biological systems, potentially leading to the development of new therapeutic agents (Danilchenko, 2017).
Mechanism of Action
Mode of Action
Due to the lack of specific studies on 3-Aminothien-2-yl acetate, its exact mode of action remains unclear. It’s worth noting that acetate, a related compound, is known to be converted into acetyl-coa by enzymes known as acyl-coa short-chain synthetases . Acetyl-CoA plays a crucial role in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Biochemical Pathways
Acetyl-CoA is a central molecule in metabolism, participating in both anabolic and catabolic processes . It is generated in the mitochondria from pyruvate by pyruvate dehydrogenase and in the cytosol from citrate by ATP-citrate lyase .
Result of Action
The molecular and cellular effects of 3-Aminothien-2-yl acetate’s action are currently unknown. Acetate, a related compound, is known to have diverse functions beyond the formation of acetyl-coa for energy derivation and lipogenesis . It acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, spatial and environmental factors such as latitude, water depth, salinity, pH, and dissolved oxygen have been shown to influence the community of ammonia-oxidizing archaea . .
properties
IUPAC Name |
(3-aminothiophen-2-yl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(8)9-6-5(7)2-3-10-6/h2-3H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPPDIYWNKBXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292905 | |
Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminothien-2-yl acetate | |
CAS RN |
914636-78-5 | |
Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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